molecular formula C13H10N2OS2 B2566508 N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide

N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide

Cat. No.: B2566508
M. Wt: 274.4 g/mol
InChI Key: QNJUFBLXCPQTHI-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-thiophen-2-ylacetamide is a synthetic organic compound featuring a benzothiazole core scaffold, a structure recognized as a privileged framework in medicinal chemistry and drug discovery . The molecule is composed of a benzothiazole ring, a heterocyclic system consisting of a benzene ring fused to a thiazole, which is substituted at the 2-position by an acetamide linker. This acetamide group is further functionalized with a thiophene ring, a heterocycle that can significantly influence the compound's electronic properties and overall binding affinity to biological targets. The benzothiazole nucleus is extensively documented in scientific literature for its diverse and potent pharmacological activities, making derivatives like this a subject of significant interest for exploratory research . This compound is primarily valued in research for its potential application in the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, anthelmintic, and anti-inflammatory properties . The specific structural motif of a 2,6-disubstituted benzothiazole, akin to this molecule, has received considerable attention for its unique properties and uses, particularly in the design of anticancer agents and radioactive amyloid imaging agents . The incorporation of the thiophene moiety is a strategic modification often employed to fine-tune the molecule's lipophilicity, polar surface area, and potential for interactions with enzyme binding sites. The mechanism of action for benzothiazole derivatives is often complex and target-dependent. Some 2-arylbenzothiazole analogs have been identified as potent anticancer agents, with proposed mechanisms involving selective uptake and biotransformation in susceptible cells . Other derivatives may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes. Researchers investigating new chemical entities for neurodegenerative diseases, such as Alzheimer's, are also interested in certain benzothiazole structures for their affinity to amyloid aggregates . This compound serves as a versatile building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. Intended Use: This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis applications. It is not intended for diagnostic or therapeutic uses, or for human use of any kind. Handling and Storage: Researchers should handle this chemical with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. For safe handling and storage conditions, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJUFBLXCPQTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety and a thiophene ring, which contribute to its unique chemical properties. The acetamide functional group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Molecular Formula : C12H10N2OS2
Molecular Weight : 250.35 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Potassium permanganate for oxidation.
  • Lithium aluminum hydride for reduction.

These methods allow for the modification of the compound's structure to enhance biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds possess significant antimicrobial properties against various pathogens.
  • Antitumor Activity : Preliminary data suggest that this compound may inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in vitro .
  • Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, providing protective effects against oxidative stress .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key findings include:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cellular processes, potentially altering their activity and affecting cell survival.
  • DNA Binding : Some studies suggest that benzothiazole derivatives can bind to DNA, influencing gene expression and cellular functions .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells in 2D cultures compared to 3D cultures, suggesting enhanced effectiveness in more physiologically relevant environments .
  • Microbial Resistance : Research has indicated that modifications to the structure of benzothiazole derivatives can enhance their efficacy against resistant strains of bacteria and fungi .

Comparative Analysis

The following table summarizes key features and activities of this compound compared to related compounds:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
This compoundBenzothiazole + ThiopheneAntimicrobial, AntitumorDual heterocyclic nature
4-ChlorobenzothiazoleChlorine substituentAntimicrobialPotent against various pathogens
5-MethylthienylbenzothiazoleMethyl group on thiopheneEnhanced lipophilicityImproved bioavailability

Scientific Research Applications

Medicinal Chemistry Applications

N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide has shown promising potential in the development of pharmacological agents due to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains, often showing minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .

Compound Target Bacteria MIC (μg/ml)
This compoundS. aureus4
Similar DerivativeE. coli8
Similar DerivativeP. aeruginosa16

Antifungal Activity

The compound also exhibits antifungal properties against various fungal pathogens such as Candida albicans and Aspergillus species. Studies have reported significant antifungal activity with MIC values indicating effectiveness at low concentrations .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research shows that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Apoptosis Induction

A study demonstrated that treatment with this compound resulted in a marked increase in apoptotic cells in human cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Material Science Applications

In addition to its biological applications, this compound is gaining attention in material science for its unique structural features that lend themselves to the development of novel materials.

Conductive Polymers

Research has explored the incorporation of this compound into conductive polymers, enhancing their electrical properties. The presence of thiophene units contributes to improved conductivity and stability under various environmental conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound derivatives against neurodegenerative diseases. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection

A study evaluating the neuroprotective effects found that derivatives significantly reduced cell death in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Summary of Findings

The multifaceted applications of this compound across medicinal chemistry and material science underscore its importance as a versatile compound:

Application Area Key Findings
Medicinal ChemistryAntibacterial and antifungal activity; potential anticancer properties
Material ScienceEnhanced electrical properties in conductive polymers
NeuroprotectionReduction of oxidative stress; potential for neurodegenerative disease treatment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide linkage and benzothiazole ring serve as reactive sites for nucleophilic substitution. For example:

  • Reaction with Piperazine Derivatives :
    In DMF with potassium carbonate (K₂CO₃) at 70°C, the chloroacetamide precursor undergoes substitution with 1-(2-furoyl)piperazine to form N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide. This reaction proceeds over 8 hours, yielding a piperazine-substituted derivative .

Reactants Conditions Product Yield
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide + 1-(2-furoyl)piperazineDMF, K₂CO₃, 70°C, 8hN-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide72%
  • Mechanistic Insight :
    The reaction involves deprotonation of the piperazine nucleophile by K₂CO₃, followed by attack on the electrophilic α-carbon of the acetamide group.

Condensation Reactions

The benzothiazole nitrogen and thiophene sulfur atoms participate in condensation reactions:

  • Formation of Heterocyclic Derivatives :
    Under reflux in ethanol with sodium acetate (NaOAc) as a catalyst, the compound reacts with aryl aldehydes to form Schiff base derivatives. These products exhibit enhanced biological activity .

Reactants Conditions Product Application
N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide + 4-nitrobenzaldehydeEthanol, NaOAc, 80°C, 6hSchiff base derivativeAnticancer agents
  • Key Observations :
    Substitution at the benzothiazole 2-position increases electrophilicity, facilitating imine formation. The thiophene ring stabilizes intermediates through resonance.

Hydrolysis and Functional Group Modifications

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    In 2N HCl at 90°C, the acetamide hydrolyzes to yield 2-thiophen-2-ylacetic acid and 2-aminobenzothiazole.

    C13H10N2OS2+\text{C}_{13}\text{H}_{10}\text{N}_2\text{OS}_2 +

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

The following table summarizes key structural differences and their implications:

Compound Name Key Substituents/Modifications Impact on Properties/Activity Reference
N-(1,3-Benzothiazol-2-yl)-2-thiophen-2-ylacetamide (Target) Thiophen-2-yl group Enhances π-π stacking; modulates electronic profile for target binding. N/A
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Sulfanyl (S-) linkage; 2-methylphenyl Sulfanyl group may improve metal chelation; methyl group increases hydrophobicity.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl; thiazol (vs. benzothiazole) Chlorine atoms enhance lipophilicity; thiazol reduces aromatic bulk compared to benzothiazole.
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Piperazine-pyridine carbonyl Introduces basicity and hydrogen-bonding sites; may improve solubility and kinase inhibition.
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Sulfone and ketone groups Increases polarity and solubility; sulfone may reduce membrane permeability.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide Cyclohexyl thiosemicarbazide Thiosemicarbazide moiety enables metal coordination; cyclohexyl enhances steric bulk.

Physicochemical Properties

  • Melting Points: Derivatives with halogen substituents (e.g., 4-chlorophenyl in , compound 15) exhibit higher melting points (158–160°C) due to stronger intermolecular forces, compared to non-halogenated analogs .
  • Solubility : Piperazine-containing derivatives (e.g., BZ-IV in ) show improved aqueous solubility due to the basic nitrogen atoms, whereas dichlorophenyl or methyl groups enhance lipophilicity .
  • Hydrogen Bonding : Compounds like N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides form stable N–H···N and N–H···O interactions, critical for crystal packing and stability .

Key Research Findings

Halogenation Effects : Chlorine or bromine substituents (e.g., in and ) improve lipophilicity and intermolecular interactions, critical for bioactivity and crystallinity .

Sulfur Linkages : Sulfanyl (S-) or sulfonyl groups () influence redox properties and metal-binding capacity, relevant for chelation-based therapies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide?

Methodological Answer: The compound can be synthesized via coupling reactions between benzothiazole and thiophene acetamide derivatives. A general approach involves:

  • Amide bond formation : Reacting 2-aminobenzothiazole with 2-thiophene acetic acid derivatives using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane or THF at 0–25°C for 3–6 hours .
  • Catalytic optimization : Copper acetate (10 mol%) in tert-butanol/water (3:1) improves yield in cycloaddition reactions for analogous acetamide-triazole hybrids .
  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization in ethanol or methanol yields pure products.

Key Data :

ParameterTypical ConditionsYield Range
SolventDichloromethane, THF, t-BuOH/H₂O65–85%
CatalystEDC, Cu(OAc)₂
Reaction Time3–8 hours

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Confirm amide C=O stretches (1670–1680 cm⁻¹) and benzothiazole/thiophene ring vibrations (1250–1300 cm⁻¹ for C–N/C–S) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.4 ppm for benzothiazole/thiophene) and acetamide NH (δ ~10.8 ppm, broad singlet). ¹³C NMR resolves carbonyl carbons (δ ~165–170 ppm) .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₂OS₂: 293.0412) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Use slow evaporation from mixed solvents (e.g., methanol/acetone 1:1) to grow single crystals .
  • SHELX refinement : Employ SHELXL for small-molecule refinement, addressing twinning or disorder using TWIN or SIMU commands .

Q. What are the key structural features influencing its stability?

Methodological Answer:

  • Intermolecular interactions : N–H⋯N hydrogen bonds (R₂²(8) motifs) stabilize crystal packing .
  • Conformational rigidity : The benzothiazole and thiophene rings adopt near-orthogonal dihedral angles (~80°), reducing steric strain .

Q. How to assess purity and monitor reaction progress?

Methodological Answer:

  • TLC : Hexane/ethyl acetate (8:2) with UV visualization .
  • Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How to resolve discrepancies between computational and experimental structural data (e.g., DFT vs. XRD)?

Methodological Answer:

  • Torsional angles : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with XRD-measured angles. Adjust for crystal packing effects (e.g., π-stacking) .
  • Hydrogen bonding : Use Hirshfeld surface analysis (CrystalExplorer) to quantify interactions missed in gas-phase calculations .

Q. What strategies mitigate competing side reactions during synthesis (e.g., oxidation or dimerization)?

Methodological Answer:

  • Protection of reactive sites : Acetylate thiophene sulfur or benzothiazole nitrogen with Boc groups under inert atmospheres .
  • Temperature control : Maintain reactions at 0–5°C to suppress thiophene ring oxidation .

Q. How to design bioactivity assays targeting benzothiazole-acetamide derivatives?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., β-catenin/Wnt pathway inhibition with IC₅₀ calculations) .
  • Molecular docking : AutoDock Vina or Glide to predict binding to targets like CK1ε or G-protein-coupled receptors .

Example Bioactivity Data :

TargetAssay TypeIC₅₀ (µM)Reference
CK1εKinase inhibition0.12
Wnt/β-cateninLuciferase assay0.09

Q. How to interpret conflicting spectral data (e.g., NMR splitting vs. XRD symmetry)?

Methodological Answer:

  • Dynamic effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Use variable-temperature NMR to detect rotational barriers .
  • Disorder modeling : Refine XRD data with PART or ISOR commands in SHELXL to account for overlapping electron densities .

Q. What advanced computational methods predict solubility and pharmacokinetics?

Methodological Answer:

  • QSAR models : Train on LogP (2.1–3.5) and polar surface area (~80 Ų) data from PubChem .
  • MD simulations : GROMACS to simulate membrane permeability using lipid bilayer models .

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